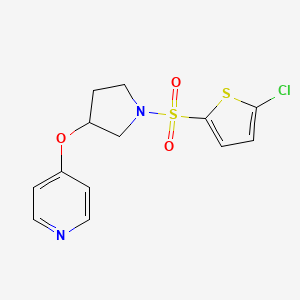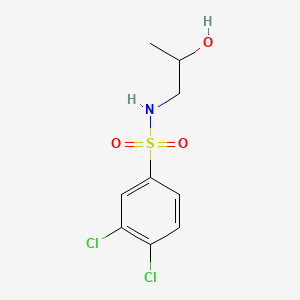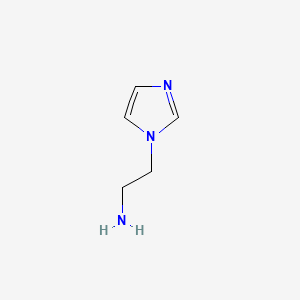![molecular formula C16H11F3N2O3S B2599565 N-[2-(4-chlorophenyl)ethyl]-6-(3-fluorophenyl)nicotinamide CAS No. 1251610-28-2](/img/structure/B2599565.png)
N-[2-(4-chlorophenyl)ethyl]-6-(3-fluorophenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(4-chlorophenyl)ethyl]-6-(3-fluorophenyl)nicotinamide, commonly known as CEP-26401, is a chemical compound that belongs to the class of nicotinamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Scientific Research Applications
Fluorescent Analog for Biochemical Assays
Nicotinamide derivatives have been synthesized as fluorescent analogs of coenzymes like nicotinamide adenine dinucleotide (NAD+) for biochemical studies. One study describes the synthesis of a fluorescent analog with significant activity as a substitute for NAD+ in enzymatic reactions, highlighting its utility in studying enzyme mechanisms and coenzyme interactions (Barrio, Secrist, & Leonard, 1972).
Potential Anticancer and Antiviral Agents
Nicotinamide-based compounds have shown promise as inducers of apoptosis, a process of programmed cell death, in cancer cells. One study identified N-phenyl nicotinamides as potent inducers of apoptosis, highlighting their potential as novel anticancer agents through a series of structure-activity relationship (SAR) studies (Cai et al., 2003). Additionally, similar derivatives have been investigated for their anti-HSV-1 (Herpes Simplex Virus Type 1) and cytotoxic activities, offering insights into their potential as antiviral agents (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Novel Radiotracers for Diagnostic Imaging
Research into nicotinamide-based radiotracers, such as [18F]MEL050, demonstrates their potential in improving diagnosis and staging of diseases like melanoma by targeting specific biological markers. This advancement in radiotracer development signifies the role of nicotinamide derivatives in enhancing the accuracy of diagnostic imaging techniques (Greguric et al., 2011).
Herbicidal and Antipathogenic Activities
Compounds derived from nicotinic acid, showing structural similarities to the query compound, have been explored for their herbicidal activities and structure-activity relationships. Such studies contribute to the development of new, more effective herbicides based on natural-product scaffolds (Yu et al., 2021). Moreover, the antipathogenic activities of thiourea derivatives, including their antibiofilm properties against bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, have been documented, underscoring the therapeutic potential of nicotinamide analogs in combating microbial infections (Limban, Marutescu, & Chifiriuc, 2011).
properties
IUPAC Name |
7-hydroxy-5-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]-4H-thieno[3,2-b]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3S/c17-16(18,19)9-3-1-2-8(6-9)7-20-14(23)11-12(22)13-10(4-5-25-13)21-15(11)24/h1-6H,7H2,(H,20,23)(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHSSXBTNJHTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=C(C3=C(C=CS3)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,5-dimethylphenyl)methanone](/img/structure/B2599483.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2599485.png)
![(Z)-4-cyano-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2599490.png)


![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B2599493.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2599496.png)


![N-[2-(4-chlorophenyl)ethyl]-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2599499.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2599503.png)
![5-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2599504.png)
